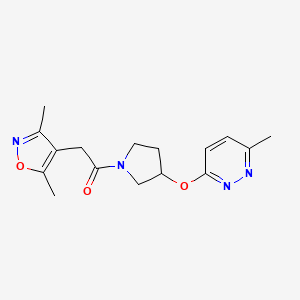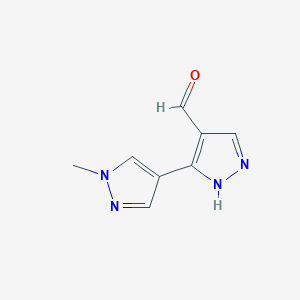
4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with benzenesulfonyl, dichlorophenyl, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of Substituents: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine. The dichlorophenyl and fluorophenyl groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for scale, involving:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower activation energy and increase yield.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines from nitro reductions.
Substitution Products: Various substituted pyrazoles depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Used in the development of new materials with specific electronic or photonic properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Mécanisme D'action
The mechanism by which 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, preventing substrate access.
Pathways Involved: The compound might influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
4-(Benzenesulfonyl)-5-phenyl-1-(4-fluorophenyl)pyrazole: Lacks the dichlorophenyl group, which may alter its reactivity and biological activity.
4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-phenylpyrazole: Lacks the fluorophenyl group, potentially affecting its electronic properties and interactions with biological targets.
Uniqueness:
Substituent Effects: The presence of both dichlorophenyl and fluorophenyl groups in 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole provides a unique combination of electronic and steric effects, influencing its reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2FN2O2S/c22-18-11-6-14(12-19(18)23)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)16-9-7-15(24)8-10-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCGMWHAKTNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)
![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)




![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide](/img/structure/B2837307.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)



